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Compound of Interest

Compound Name: H-N-Me-DL-Ala-OH

Cat. No.: B554873

N-Methyl-DL-alanine is a derivative of the amino acid alanine where a methyl group is attached
to the amide nitrogen.[1][2][3] In the field of drug discovery and medicinal chemistry, the
incorporation of N-methylated amino acids, including the enantiomerically pure forms of N-
methyl-alanine, is a key strategy in the design of peptidomimetics.[4][5][6] Peptidomimetics are
molecules that mimic the structure and function of natural peptides but are designed to have
improved pharmacological properties.[4]

The primary motivation for N-methylation is to overcome the inherent weaknesses of natural
peptides as therapeutic agents, such as their susceptibility to enzymatic degradation and poor
cell membrane permeability.[7][8][9]

Key Advantages of N-Methylation in Peptidomimetics:

o Enhanced Proteolytic Stability: The N-methyl group provides steric hindrance that blocks the
action of proteases, the enzymes responsible for breaking down peptides.[5][10] This
modification significantly increases the in vivo half-life of the peptide, making it a more
effective drug candidate.[10][11]

e Improved Membrane Permeability: N-methylation can increase a peptide's lipophilicity and
disrupt the backbone hydrogen bonding network that would otherwise hinder its ability to
cross cell membranes.[4][10][12] This can lead to improved absorption and oral
bioavailability, a crucial goal in drug development.[7][13]
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» Conformational Control: The rotation of the peptide backbone is restricted by the presence of
an N-methyl group.[8][10] This conformational constraint can lock the peptidomimetic into its
bioactive shape, potentially leading to higher binding affinity and selectivity for its molecular
target.[5][10]

e Modulation of Biological Activity: The introduction of N-methyl groups can fine-tune
physicochemical properties like solubility and can sometimes convert a receptor agonist into
an antagonist.[2][8]

While N-Methyl-DL-alanine is a racemic mixture, the synthesis of targeted peptidomimetics for
therapeutic use almost exclusively employs enantiomerically pure N-Methyl-L-alanine or N-
Methyl-D-alanine to ensure stereospecific interactions with biological targets.[14] The DL-form
may be utilized in the generation of peptide libraries for screening purposes.

Data Presentation: Impact of N-Methylation on Peptide
Properties

The following tables summarize representative quantitative data illustrating the significant
effects of N-methylation on key pharmacological parameters.

Table 1: Effect of N-Methylation on Proteolytic Stability

. o Assay . Fold Increase
Peptide Modification . Half-Life (t%2) . .
Condition in Stability
Model Peptide . Trypsin .
Unmodified ] . 15 min -
A Digestion
Model Peptide A N-methylated Trypsin Digestion > 240 min > 16
Model Peptide B Unmodified Human Serum 5 min -
Model Peptide B N-methylated Human Serum 120 min 24

Data are illustrative and depend on the specific peptide sequence and position of N-
methylation.[10]

Table 2: Effect of N-Methylation on Membrane Permeability
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Apparent
Peptide Modification Permeability (Papp) Classification
(cmls)
Cyclic Hexapeptide = Unmodified <1x10-° Low
Cyclic Hexapeptide Multiple N-methylation > 1 x 10-5 High
Veber-Hirschmann Poor (Oral

Analog

Unmodified

Bioavailability <5%)

Veber-Hirschmann

Analog

Tri-N-methylated

Improved (Oral
Bioavailability 10%)

Papp values from Caco-2 cell assays are widely used to predict intestinal permeability. Values

below 1 x 10~¢ cm/s are considered low, while values above 1 x 10=> cm/s are high.[10]

Table 3: Effect of N-Methylation on Receptor Binding Affinity

Peptide

HIV-1 FSS RNA-
binding peptide

Modification

N-methylated

Target

HIV-1 FSS RNA

Change in Affinity
(KD or IC50)

Achieved low
nanomolar affinity

Myosin alkali light
chain Al

Na-trimethylated

Actin

Increased binding

affinity

Angiotensin Il Analog

Sarcosine?, N-Methyl-

L-alanine?

Angiotensin Il

Receptor (in vitro)

Potent Antagonist
(pA2=8.2)

The effect of N-methylation on receptor affinity is highly dependent on the specific peptide and

the position of the modification.[2][10]

Experimental Protocols

The incorporation of N-methylated amino acids into a peptide sequence is challenging due to

the steric hindrance of the secondary amine, which reduces its nucleophilicity and makes
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peptide bond formation difficult.[1] This necessitates the use of potent coupling reagents and
optimized protocols.[1][15]

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
Incorporating Fmoc-N-Methyl-Alanine

This protocol describes a general method for incorporating an Fmoc-protected N-methyl amino
acid into a peptide chain using a solid support.

Materials:

Rink Amide resin or other suitable solid support
e Fmoc-protected amino acids and Fmoc-N-Methyl-L-alanine (or D-alanine)

e Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-
b]pyridinium 3-oxid hexafluorophosphate) is highly recommended.[1][15] PyAOP or
PyBOP/HOALt are also effective alternatives.[16]

» Base: N,N-Diisopropylethylamine (DIPEA)

» Fmoc Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF)

¢ Solvents: DMF, Dichloromethane (DCM)

e Washing Solvents: DMF, DCM, Methanol

o Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H20
e Solid-phase peptide synthesis vessel and shaker

Methodology:

o Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

e Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound peptide by
treating it with 20% piperidine in DMF for 5-15 minutes. Wash the resin thoroughly with DMF
(3x), DCM (3x), and DMF (3x).
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Coupling of Fmoc-N-Methyl-Alanine:

o In a separate tube, dissolve Fmoc-N-Methyl-L-alanine (4 eq. relative to resin loading) and
HATU (3.9 eq.) in DMF.

o Add DIPEA (8 eq.) to the solution and allow it to pre-activate for 5 minutes at room
temperature.[15]

o Add the activated amino acid solution to the deprotected resin.

o Shake the reaction vessel at room temperature for 1-4 hours. The coupling to an N-methyl
amino acid is often slow and may require extended reaction times or double coupling.[15]
[17]

Monitoring the Coupling: Standard ninhydrin tests are ineffective for secondary amines. Use
a bromophenol blue test to monitor coupling completion.[15] A yellow color indicates a
complete reaction, while a blue or green color indicates an incomplete reaction, requiring a
second coupling.[15]

Washing: After complete coupling, wash the resin thoroughly with DMF (3x), DCM (3x), and
DMF (3Xx).

Chain Elongation: Repeat the deprotection (Step 2) and coupling (Step 3) cycles for
subsequent amino acids. Note that coupling the next amino acid onto the N-methylated
residue is also sterically hindered and may require longer reaction times or microwave
assistance.[11][17]

Final Deprotection and Cleavage: Once the synthesis is complete, perform a final Fmoc
deprotection. Wash and dry the resin. Treat the resin with the cleavage cocktail for 2-3 hours
to cleave the peptide from the support and remove side-chain protecting groups.[10]

Purification and Analysis: Precipitate the crude peptide in cold diethyl ether. Purify the
peptide using reverse-phase HPLC and confirm its identity and purity via mass spectrometry.
[10]
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Protocol 2: On-Resin N-Methylation via Fukuyama-
Mitsunobu Reaction

This protocol allows for the N-methylation of a specific amino acid residue after it has been
incorporated into the peptide chain on the solid support. It is a three-step process.[18]

Materials:

o Peptide-bound resin (with the target amine Fmoc-deprotected)

» O-nitrobenzenesulfonyl chloride (0-NBS-Cl)

e 2,4,6-collidine or 4-dimethylaminopyridine (DMAP)

o Triphenylphosphine (PPhs)

» Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
o Methanol (as methyl source) or Methyl lodide

¢ 1,8-Diazabicyclo[5.4.0]lundec-7-ene (DBU)

e 2-Mercaptoethanol

Solvents: N-methylpyrrolidone (NMP), Tetrahydrofuran (THF), DCM

Methodology:

o Sulfonylation (Nosyl Protection):

o Swell the resin in NMP.

o Add a solution of 0-NBS-CI (10 eq.) and collidine (10 eq.) in NMP to the resin.

o Shake for 1-2 hours at room temperature. Wash the resin thoroughly.

¢ Methylation (Mitsunobu Reaction):
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[e]

Swell the nosylated resin in THF.

o

Add PPhs (10 eq.) and Methanol (20 eq.) in THF.

[¢]

Slowly add DIAD (10 eq.) dropwise while cooling the vessel in an ice bath.

[e]

Shake the reaction for 1-2 hours at room temperature. Wash the resin thoroughly.

o Desulfonylation (Nosyl Deprotection):

o Prepare a solution of 2-mercaptoethanol (20 eq.) and DBU (10 eq.) in NMP.

o Add the solution to the resin and shake for 30 minutes. Repeat this step once.

o Wash the resin extensively with NMP, DCM, and methanol to remove reagents and
byproducts. The N-methylated peptide is now ready for the next coupling step.
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Protocol 3: Proteolytic Stability Assay

This protocol assesses the stability of N-methylated peptides compared to their unmodified
counterparts in the presence of proteases.[10]

Materials:

N-methylated peptide and its unmodified analog

Protease solution (e.g., 1 mg/mL Trypsin in a suitable buffer) or human serum

Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

Quenching Solution (e.g., 10% TFA)

HPLC system with a C18 column

Incubator or water bath at 37°C

Methodology:

o Peptide Preparation: Prepare 1 mg/mL stock solutions of the N-methylated and unmodified
peptides in the reaction buffer.

o Reaction Setup: In separate microcentrifuge tubes, mix the peptide solution with the
protease solution or serum at a defined ratio (e.g., 10:1 v/v).

e |ncubation: Incubate the tubes at 37°C.

e Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an
aliquot from each reaction tube.

e Quenching: Immediately add the aliquot to a tube containing the quenching solution to stop
the enzymatic reaction.

o Sample Preparation: Centrifuge the quenched samples to pellet any precipitated protein.
Collect the supernatant for analysis.
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o HPLC Analysis: Inject the supernatant onto the HPLC system. Analyze the amount of
remaining intact peptide by integrating the area of the corresponding peak in the
chromatogram.

o Data Analysis: Plot the percentage of remaining peptide against time. Calculate the half-life
(t%2) for both the modified and unmodified peptides. The fold increase in stability is the ratio
of the t% of the N-methylated peptide to the t¥2 of the unmodified peptide.[10]

Protocol 4: Caco-2 Cell Permeability Assay

This assay is an in vitro model used to predict the intestinal permeability of drug candidates.
[10]

Materials:

e Caco-2 cells and cell culture medium

Transwell inserts (e.g., 24-well format)

Transport Buffer (e.g., Hank's Balanced Salt Solution, HBSS)

N-methylated peptide

LC-MS/MS system for peptide quantification
Methodology:

e Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days until they
form a differentiated, confluent monolayer.

» Monolayer Integrity Test: Before the experiment, confirm the integrity of the cell monolayer by
measuring the transepithelial electrical resistance (TEER).

e Permeability Experiment:

o Wash the cell monolayer with pre-warmed transport buffer.
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o Add the N-methylated peptide solution (at a known concentration in transport buffer) to the
apical (donor) side of the insert.

o Add fresh transport buffer to the basolateral (receiver) side.

o Incubate the plate at 37°C with gentle shaking.

Sampling: At predetermined time intervals (e.g., 30, 60, 90, 120 minutes), collect samples
from the basolateral side and replace the volume with fresh transport buffer.

Sample Analysis: Quantify the concentration of the N-methylated peptide in the collected
samples using a validated LC-MS/MS method.

Data Analysis: Calculate the apparent permeability coefficient (Papp) using the equation:
Papp = (dQ/dt) / (A * Co), where dQ/dt is the rate of peptide appearance in the receiver
chamber, A is the surface area of the membrane, and Co is the initial concentration in the
donor chamber.[10]
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Signaling Pathway Modulation

N-methylated peptidomimetics can act as potent modulators of cell signaling pathways, often
by acting as antagonists at G-protein coupled receptors (GPCRSs). By binding to the receptor
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without activating it, the peptidomimetic can block the binding of the natural ligand, thereby
inhibiting downstream signaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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